2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
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Overview
Description
“2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is a chemical compound with the molecular formula C11H18ClN3 and a molecular weight of 227.74. It is a derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine family .
Synthesis Analysis
The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Teng Da-wei (2012) discusses the synthesis of a related compound, 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, which was produced through reductive amination, chlorization, and cyclization, providing insights into the synthesis process of similar compounds (Teng Da-wei, 2012).
- Industrial Process Development : Baenziger, Durantie, and Mathes (2017) developed an industrial process for efficiently preparing 3-Aminoimidazo[1,2-a]pyrazine, a related scaffold found in many drugs, through the Groebke–Blackburn–Bienaymé multicomponent reaction, indicating the scalability of production methods for related compounds (Baenziger, Durantie, & Mathes, 2017).
Biological Applications and Studies
- Antimicrobial and Anti-Inflammatory Agents : Kendre, Landge, and Bhusare (2015) synthesized novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, testing them for antimicrobial and anti-inflammatory activities. This study provides an example of the potential biological applications for derivatives of imidazo[1,2-a]pyrazine (Kendre, Landge, & Bhusare, 2015).
- G Protein Ligands : Küppers et al. (2019) focused on the derivative BIM-46174, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, for its role as a Gαq inhibitor, exploring its potential in pharmacology and indicating the relevance of such compounds in cellular signaling pathways (Küppers et al., 2019).
Pharmacological Studies
- Anti-Diabetic Properties : Ibraheem et al. (2020) studied benzimidazole-pyrazoline hybrid molecules, demonstrating the anti-diabetic potential through α-glucosidase inhibition activity. This study highlights the pharmacological relevance of pyrazine derivatives in treating conditions like diabetes (Ibraheem et al., 2020).
Environmental and Other Applications
- Eco-Compatible Routes for Synthesis : Jia et al. (2014) described an eco-compatible route for synthesizing heterocyclic compounds, including pyrazine derivatives, from marine biomass. This highlights the environmental aspect of synthesizing such compounds and their potential use in various industries (Jia et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is Gαq proteins . Gαq proteins are a type of G protein, which are critical components of signal transduction in cells. They play a key role in transmitting signals from G protein-coupled receptors (GPCRs) on the cell surface to the inside of the cell .
Mode of Action
This compound interacts with its targets, the Gαq proteins, by silencing them . This means it inhibits the activity of these proteins, preventing them from transmitting signals within the cell .
Biochemical Pathways
The silencing of Gαq proteins affects the intracellular signaling pathways that these proteins are involved in . One of the key pathways affected is the production of myo-inositol 1-phosphate , a second messenger molecule involved in various cellular processes .
Pharmacokinetics
It is noted that the compound iscell-permeable , suggesting it can readily cross cell membranes and potentially have a wide distribution within the body .
Result of Action
The result of the compound’s action is a change in cellular activity due to the silencing of Gαq proteins. This can lead to alterations in the cellular processes that these proteins regulate. It’s important to note that active compounds of this type have been observed to exhibitcellular toxicity .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, have been shown to interact with Gaq proteins . These interactions could potentially influence various biochemical reactions within the cell.
Cellular Effects
Related compounds have been shown to have significant effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-4-9(3-1)10-8-14-6-5-12-7-11(14)13-10;/h8-9,12H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMSQVASPDXMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CN3CCNCC3=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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